Angiotensin II Antagonist Potency: [Sar¹,Hfv⁸]AII vs. [Sar¹,Leu⁸]AII
In a direct head-to-head comparison using an in vivo rat pressor assay, the hexafluorovaline-containing angiotensin II analog [Sar¹,Hfv⁸]AII demonstrated prolonged blockade of the angiotensin II pressor response for over 1 hour. In contrast, [Sar¹,Leu⁸]AII—a widely used reference antagonist incorporating the natural amino acid leucine at position 8—failed to produce sustained inhibition at comparable doses, establishing the hexafluorovaline residue as a critical determinant of extended duration of action [1].
| Evidence Dimension | Duration of angiotensin II pressor response blockade in vivo |
|---|---|
| Target Compound Data | Blockade sustained for >1 h (hexafluorovaline-containing analog [Sar¹,Hfv⁸]AII synthesized from hexafluorovaline ethyl ester or related protected intermediates) |
| Comparator Or Baseline | [Sar¹,Leu⁸]AII (leucine at position 8) |
| Quantified Difference | Significantly prolonged blockade (>60 minutes) versus no sustained inhibition for the leucine analog |
| Conditions | In vivo rat pressor assay; microgram dose range |
Why This Matters
For researchers designing long-acting peptide-based GPCR antagonists, the hexafluorovaline scaffold provides a validated gain in pharmacodynamic duration over natural hydrophobic amino acids such as leucine, directly informing procurement decisions for structure–activity relationship (SAR) campaigns.
- [1] Hsieh KH, et al. Long-acting angiotensin II inhibitors containing hexafluorovaline in position 8. J Med Chem. 1987;30(6):1097-1100. doi:10.1021/jm00389a021 View Source
